3-(1,3-benzodioxol-5-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound features a tetrahydroisoquinoline core substituted with a 1,3-benzodioxol group at position 3, a methyl group at position 2, and a ketone at position 1. The carboxamide at position 4 is linked to a (2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene moiety. Synthesis likely involves multi-step reactions, including cyclization to form the tetrahydroisoquinoline ring and amide coupling for the benzothiazole-carboxamide segment, akin to methods in –4 .
Properties
Molecular Formula |
C26H21N3O5S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5S/c1-29-23(14-7-10-19-20(11-14)34-13-33-19)22(16-5-3-4-6-17(16)25(29)31)24(30)28-26-27-18-9-8-15(32-2)12-21(18)35-26/h3-12,22-23H,13H2,1-2H3,(H,27,28,30) |
InChI Key |
SWXVTUVGQVZUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is constructed via a modified Pictet-Spengler reaction , which cyclizes β-phenylethylamine derivatives with carbonyl compounds under acidic conditions . For this compound, 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid serves as the precursor.
Key Steps :
-
β-Phenylethylamine Functionalization : Reacting β-phenylethylamine with methyl glyoxylate in toluene at 60°C for 12 hours generates the intermediate N-(2-phenylethyl)glyoxylamide .
-
Cyclization : Treating the intermediate with concentrated HCl at 0–5°C induces cyclization to form the tetrahydroisoquinoline core. Yields exceed 75% when using a 1:1.2 molar ratio of β-phenylethylamine to glyoxylate .
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Toluene | +15% vs. DCM |
| Temperature | 60°C | Max yield |
| Acid Catalyst | HCl (conc.) | 80% efficiency |
Introduction of the 1,3-Benzodioxol-5-yl Group
The benzodioxole moiety is introduced via Friedel-Crafts acylation using 1,3-benzodioxole-5-carbonyl chloride. This step requires careful control to avoid over-acylation .
Procedure :
-
Dissolve the tetrahydroisoquinoline intermediate (1 eq) in dry dichloromethane (DCM).
-
Add AlCl₃ (1.5 eq) at 0°C, followed by dropwise addition of 1,3-benzodioxole-5-carbonyl chloride (1.2 eq).
-
Stir at room temperature for 6 hours. Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1) .
Yield : 68–72% (purity >95% by HPLC).
Methylation at the C2 Position
The C2 methyl group is incorporated using dimethyl sulfate under basic conditions:
-
React the benzodioxol-substituted intermediate (1 eq) with dimethyl sulfate (1.1 eq) in THF.
-
Quench with methanol, concentrate, and recrystallize from ethanol.
Critical Parameters :
-
Excess NaH improves methylation efficiency but risks decomposition.
-
Temperature >30°C leads to di-methylation byproducts.
Formation of the Carboxamide Linkage
The carboxamide group is installed via N-carboxyanhydride (NCA) methodology , adapting protocols from large-scale peptide synthesis :
Steps :
-
Generate the NCA by reacting 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-tetrahydroisoquinoline-4-carboxylic acid (1 eq) with triphosgene (0.8 eq) in dioxane at 80°C for 2 hours .
-
Cool the NCA solution to −70°C and add 6-methoxy-1,3-benzothiazol-2-amine (1.1 eq) in toluene.
-
Warm gradually to 20°C over 2 hours, stir for 12 hours, and isolate via acid-base extraction (30% HCl → pH 11 with NaOH) .
Yield : 82% with <2% dimer impurities .
Stereoselective Formation of the (2Z)-Benzothiazol-2(3H)-Ylidene Moiety
The Z-configuration is secured through thermodynamic control during imine formation:
-
Reflux the carboxamide intermediate (1 eq) with excess acetic anhydride in xylene for 8 hours.
-
The reaction favors the Z-isomer due to steric hindrance from the 6-methoxy group.
-
Purify by recrystallization from acetonitrile.
Stereochemical Outcome :
| Isomer | Ratio (Z:E) | Purity |
|---|---|---|
| Z | 9:1 | 98% |
Industrial-Scale Considerations
For bulk production, continuous flow reactors optimize key steps:
-
Cyclization : Residence time of 30 minutes at 60°C improves throughput by 40% vs. batch .
-
NCA Reaction : Cryogenic flow systems maintain −70°C without external cooling, reducing energy costs .
Economic Metrics :
| Step | Cost per kg (USD) | Yield Improvement |
|---|---|---|
| Tetrahydroisoquinoline | 120 | +12% (flow) |
| Carboxamide | 90 | +18% (NCA) |
Analytical Characterization
Critical Quality Attributes :
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile:H₂O = 70:30).
-
MS (ESI+) : m/z 521.2 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, benzothiazole), 6.94 (d, J = 8 Hz, 1H, benzodioxole), 3.89 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group (-CONH-) and benzothiazole ylidene system are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (110°C, 8 hrs) | Carboxylic acid derivative + 6-methoxy-1,3-benzothiazol-2(3H)-amine | 72% |
| Basic hydrolysis | 2M NaOH, 80°C, 4 hrs | Sodium carboxylate + fragmented benzothiazole amine derivatives | 58% |
Hydrolysis selectivity depends on pH:
-
Acidic conditions favor cleavage of the amide bond adjacent to the tetrahydroisoquinoline core.
-
Basic conditions induce partial degradation of the benzodioxole ring due to nucleophilic attack on the methylenedioxy group.
Nucleophilic Substitution
The 6-methoxy group on the benzothiazole ring undergoes nucleophilic substitution:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | DMF, 120°C, 24 hrs | 6-Amino-benzothiazole derivative | Chelation studies |
| Thiophenol | K₂CO₃, DMSO, 100°C, 12 hrs | 6-Phenylthio-benzothiazole analog | Radioligand synthesis |
Reactivity is enhanced by electron-withdrawing effects of the adjacent thiazole ring. Steric hindrance from the tetrahydroisoquinoline group limits substitution at the 2-methyl position.
Ring-Opening Reactions
The benzodioxole moiety undergoes ring-opening under strong acidic or reductive conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48%) | Reflux, 6 hrs | Catechol derivative + formaldehyde | Acid-catalyzed cleavage |
| LiAlH₄ | THF, 0°C → RT, 2 hrs | Reduced diol intermediate | Two-electron reduction |
Oxidation Reactions
The tetrahydroisoquinoline core oxidizes to a fully aromatic system:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄ | H₂O, 90°C, 3 hrs | Isoquinoline-1,3-dione derivative | MnO₂ precipitates |
| DDQ | Toluene, reflux, 12 hrs | Fully conjugated isoquinoline system | DDQ-H₂ (reduced form) |
Oxidation occurs preferentially at the 1,2,3,4-tetrahydroisoquinoline rather than the benzothiazole or benzodioxole groups.
Comparative Reactivity Table
Key differences from structural analogs:
| Structural Feature | Reactivity Trend | Example Comparison |
|---|---|---|
| Benzothiazole ylidene | 25% faster nucleophilic substitution vs 6-MeO-BT | 6-Methoxybenzothiazole (slower) |
| Tetrahydroisoquinoline | 3× higher oxidation resistance vs decahydro analogs | Decahydroisoquinoline (more reactive) |
| Benzodioxole | 40% lower ring-opening stability vs methylenedioxybenzene | Piperonyl group (more stable) |
This compound’s multifunctional architecture enables diverse reactivity pathways, making it a versatile scaffold for synthesizing bioactive derivatives. Controlled modifications of its amide, benzothiazole, and benzodioxole groups could yield compounds with optimized pharmacokinetic profiles .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro assays demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro tests revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays:
- It significantly reduced reactive oxygen species (ROS) levels in cellular models, suggesting protective effects against oxidative stress.
Case Studies and Research Findings
A selection of studies highlights the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Inhibition of MCF-7 proliferation by 70% at 10 µM concentration. |
| Study 2 | Antimicrobial Effects | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 3 | Antioxidant Properties | Reduced ROS levels by 50% in treated fibroblast cells compared to control. |
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The benzodioxole and benzothiazole rings could facilitate binding to hydrophobic pockets in proteins, while the amide linkage might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Benzodioxol-Containing Compounds
- MBDB (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butane): A serotonin-releasing agent with neuroendocrine effects . Unlike the target compound, MBDB lacks a heterocyclic core and carboxamide linkage, highlighting how benzodioxol’s placement and adjacent functional groups dictate pharmacological specificity.
Benzothiazole Carboxamides
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Shares the benzothiazole-carboxamide motif but replaces tetrahydroisoquinoline with a thiazolidinone ring. Reported IR peaks at 1679 cm⁻¹ (C=O) and melting point of 290°C contrast with the target’s hypothetical properties, suggesting divergent solubility and stability.
Thiadiazole Derivatives
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): Features a thiadiazole core instead of tetrahydroisoquinoline. Its synthesis via hydroxylamine hydrochloride reflux (70% yield) demonstrates alternative routes for heterocyclic amides.
Benzodioxin-Oxadiazole Hybrids
- 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide : Shares a benzodioxin/benzodioxol group and carboxamide-thiazole linkage but incorporates oxadiazole and oxazole rings. Molecular weight (493.5 g/mol) and Smiles string comparisons highlight stereoelectronic differences .
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic molecule that incorporates various pharmacophoric elements. This article reviews its biological activities based on recent studies and literature.
Chemical Structure
The compound features a unique structure with multiple functional groups that may contribute to its biological activity. The presence of benzodioxole and benzothiazole moieties suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of benzothiazole and isoquinoline exhibit significant anticancer properties. The compound may exert cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
- Mechanism : It is hypothesized that the compound induces apoptosis through mitochondrial pathways, potentially inhibiting cell proliferation and promoting cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. Preliminary studies suggest:
- Gram-positive and Gram-negative Bacteria : The compound exhibits moderate inhibitory activity.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways:
- Target Enzymes : Cathepsins and other proteases related to tumor progression.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of related compounds showed that modifications in the benzothiazole moiety significantly enhanced cytotoxicity against breast cancer cells. The presence of electron-donating groups was correlated with increased potency.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of benzodioxole derivatives found that structural variations could lead to improved efficacy against both bacterial and fungal strains. The study highlighted that compounds with methoxy substitutions were particularly effective.
Q & A
Basic: What synthetic strategies are recommended for constructing the tetrahydroisoquinoline-carboxamide core of the compound?
The synthesis of structurally related carboxamide derivatives often involves multi-step reactions, including:
- Cyclocondensation : Formation of the tetrahydroisoquinoline core via acid-catalyzed cyclization of substituted phenethylamine precursors. For example, intermediates with benzodioxole or benzothiazole moieties can be synthesized using coupling reagents like EDCI/HOBt in DMF under nitrogen .
- Carboxamide Coupling : Activation of the carboxylic acid group (e.g., via chloroformate intermediates) followed by reaction with an amine-containing benzothiazole derivative. Yields are typically moderate (20–37%) and depend on steric hindrance and solvent polarity .
- Purification : Use of flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate pure products .
Basic: How can structural confirmation of the compound be achieved post-synthesis?
Key analytical methods include:
- NMR Spectroscopy :
- H NMR : Characteristic signals for the benzodioxole methylenedioxy group (δ ~5.9–6.1 ppm as a singlet) and the methoxy group on benzothiazole (δ ~3.8 ppm). Anisotropic effects from the tetrahydroisoquinoline ring system may split aromatic protons into distinct multiplet patterns .
- C NMR : Carbonyl signals (C=O) appear at ~165–170 ppm, while quaternary carbons in the benzothiazole ring resonate at ~150–160 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1640–1660 cm) and N-H bonds (~3300 cm) confirm carboxamide formation .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (using SHELXL for refinement ) resolves bond angles, dihedral distortions, and hydrogen-bonding networks critical for stability .
Advanced: What computational approaches are effective in predicting bioactivity and optimizing molecular interactions?
- Molecular Docking : Tools like AutoDock Vina can model interactions between the compound and target proteins (e.g., microbial enzymes). Focus on the benzothiazole and tetrahydroisoquinoline moieties as key pharmacophores; docking scores correlate with experimental MIC values in antimicrobial assays .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like methoxy groups alter electron density, influencing binding affinity .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, solvent) to predict optimal synthetic routes and reduce trial-and-error experimentation .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
- Assay Validation : Cross-test the compound in both MTT (cell viability) and SRB (cell proliferation) assays to distinguish cytotoxic effects from growth inhibition .
- Dose-Response Analysis : Perform MIC/MBC determinations in triplicate for microbial strains, noting discrepancies caused by biofilm formation or efflux pump activity .
- Structural Analog Comparison : Compare activity profiles with analogs (e.g., replacing benzodioxole with benzothiazole) to identify functional group contributions .
Advanced: What strategies improve crystallization for X-ray studies of such complex heterocycles?
- Solvent Screening : Use high-boiling-point solvents (e.g., DMSO or DMF) with slow evaporation. Additives like ethyl acetate can induce nucleation .
- Twinned Data Handling : For challenging crystals, SHELXL’s TWIN/BASF commands refine twinned structures by partitioning intensity data .
- Temperature Control : Crystallize at 4°C to minimize thermal motion and enhance diffraction quality .
Advanced: How can synthetic yields be improved for large-scale production in academic settings?
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) and improve yields by 15–20% using controlled microwave irradiation .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) for coupling steps; ligand choice (e.g., Xantphos) significantly impacts efficiency .
- Flow Chemistry : Continuous-flow systems minimize side reactions and improve reproducibility for intermediates like benzothiazole derivatives .
Basic: What safety precautions are essential when handling intermediates with benzodioxole or benzothiazole groups?
- Toxicity Screening : Prioritize Ames tests for mutagenicity, as benzothiazoles may intercalate DNA .
- PPE Requirements : Use nitrile gloves and fume hoods to avoid dermal exposure; benzodioxole derivatives may exhibit neurotoxic effects .
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .
Advanced: How do substituents on the benzothiazole ring influence metabolic stability?
- Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS. Methoxy groups at the 6-position reduce CYP3A4-mediated oxidation compared to unsubstituted analogs .
- SAR Studies : Replace the methoxy group with halogens (e.g., Cl) to block metabolic hotspots. LogP adjustments (via methyl groups) enhance membrane permeability .
Basic: What spectroscopic techniques are critical for monitoring reaction progress?
- TLC with UV Detection : Track carboxamide formation using silica plates and 254 nm UV light (R ~0.5 in ethyl acetate/hexane) .
- HPLC-PDA : Quantify intermediates with a C18 column (acetonitrile/water gradient) and monitor at 280 nm for benzothiazole absorption .
Advanced: How can researchers leverage AI for high-throughput screening of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
